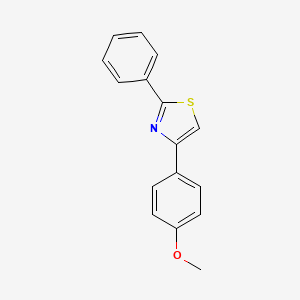
2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide, also known as TBOA, is a potent and selective inhibitor of excitatory amino acid transporters (EAATs). EAATs are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and Parkinson's disease.
Mécanisme D'action
2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide works by inhibiting the reuptake of glutamate by EAATs, leading to an increase in extracellular glutamate levels. This increase in glutamate levels can have both beneficial and harmful effects, depending on the context. For example, in stroke, this compound can protect neurons by increasing glutamate levels, which can activate neuroprotective pathways. However, in epilepsy, this compound can exacerbate seizures by increasing glutamate levels, which can activate excitatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound can increase extracellular glutamate levels, activate neuroprotective pathways, and induce seizures. This compound can also alter synaptic plasticity, which is the ability of synapses to change their strength in response to activity. Alterations in synaptic plasticity have been implicated in a number of neurological disorders, including epilepsy, depression, and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that this compound is a potent and selective inhibitor of EAATs, making it a useful tool for studying the role of these transporters in various neurological disorders. However, this compound has limitations, including its potential to induce seizures and alter synaptic plasticity. Additionally, this compound can be difficult to work with due to its low solubility in water and its tendency to degrade over time.
Orientations Futures
There are several future directions for research on 2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide. One direction is to develop new therapies for neurological disorders based on the inhibition of EAATs. Another direction is to investigate the potential of this compound as a tool for studying the role of glutamate transporters in various neurological disorders. Additionally, future research could focus on developing new derivatives of this compound with improved solubility and stability. Finally, future research could explore the potential of this compound as a tool for studying the role of glutamate transporters in non-neurological systems, such as the immune system.
Méthodes De Synthèse
2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide can be synthesized using a multi-step process starting from 2,4,6-trimethylbenzenesulfonyl chloride and 2-piperidone. The reaction involves the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The final product is purified using column chromatography and characterized using spectroscopic techniques.
Applications De Recherche Scientifique
2,4,6,N-Tetramethyl-N-(2-oxo-2-piperidin-1-yl-ethyl)-benzenesulfonamide has been used extensively in scientific research to study the role of EAATs in various neurological disorders. For example, this compound has been used to investigate the role of EAATs in epilepsy and to develop new treatments for this condition. This compound has also been used to study the effects of glutamate transporter dysfunction in stroke and to develop new therapies for this condition.
Propriétés
IUPAC Name |
N,2,4,6-tetramethyl-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-13-10-14(2)17(15(3)11-13)23(21,22)18(4)12-16(20)19-8-6-5-7-9-19/h10-11H,5-9,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTRXABYZSJFERN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(C)CC(=O)N2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(ethylthio)benzoyl]pyrrolidine](/img/structure/B5835116.png)
![N-(2-ethoxyphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5835124.png)



![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B5835155.png)


![3-(2-chlorophenyl)-5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5835194.png)


![4-methoxy-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B5835215.png)
![2-[2-(4-nitrophenyl)-1,3-thiazol-4-yl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5835223.png)
